N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect pathways related to these diseases.
Pharmacokinetics
Similar compounds have been reported to have high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may have a significant impact on the cellular processes of these pathogens.
Action Environment
Similar compounds have been reported to be stable under various conditions , suggesting that the compound may also exhibit stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-diketones . The final step involves coupling the pyrazole and pyrimidine rings with the pyrazine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolylpyridazine: Shares the pyrazole ring and exhibits similar biological activities.
Pyrazolo[1,5-a]pyrimidines: Contains a fused pyrazole and pyrimidine ring system.
Pyrrolo[1,2-a]pyrazines: Features a pyrazine ring and is used in similar research applications.
Uniqueness
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMFANTUZGTDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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